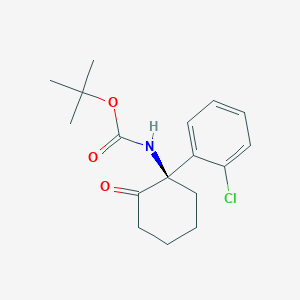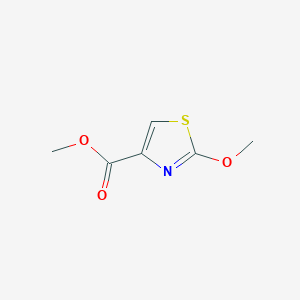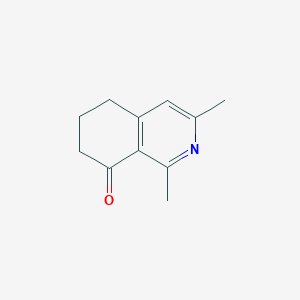
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a complex organic compound that contains calcium, phosphate, and a hexyl group with multiple hydroxyl and keto functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate typically involves the reaction of calcium salts with organic phosphate esters under controlled conditions. One common method is the wet-chemical precipitation technique, where calcium ions are reacted with phosphate ions in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale wet-chemical processes, where the reactants are mixed in large reactors. The product is then purified through filtration, washing, and drying steps. The use of continuous reactors and automated control systems ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols .
Scientific Research Applications
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as biocompatible coatings and nanomaterials.
Mechanism of Action
The mechanism of action of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate involves its interaction with various molecular targets and pathways. The phosphate groups can participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer. The calcium ions play a role in stabilizing the structure and facilitating interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tricalcium phosphate (Ca₃(PO₄)₂): A widely studied calcium phosphate with applications in bone regeneration.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂): Known for its use in dental and orthopedic applications.
Calcium pyrophosphate (Ca₂P₂O₇): Used in various industrial applications, including as a food additive.
Uniqueness
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is unique due to its complex organic structure, which combines the properties of calcium phosphates with those of organic molecules. This dual nature allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in biomedicine and materials science .
Properties
Molecular Formula |
C6H12CaO12P2 |
|---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2 |
InChI Key |
QIUINQIXDJNFJN-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)


![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)







![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
